4-Chloro-5-fluoroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

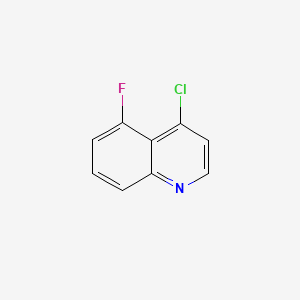

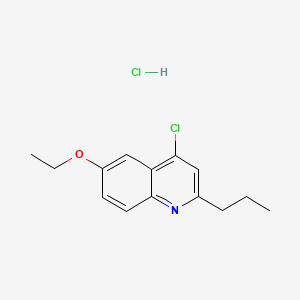

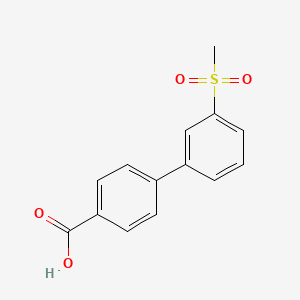

4-Chloro-5-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.6 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, involves a variety of methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5ClFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H . The InChI key is DYIKKKLIBMNUEU-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemistry of fluorinated quinolines, including this compound, is quite fascinating. A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 181.6 .Aplicaciones Científicas De Investigación

Antimicrobial Potency : A study synthesizing new quinoline-based derivatives, including 2-(5-(2-chloro-6-fluoroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones and N-(4-(2-chloro-6-fluoroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides, showed broad-spectrum antimicrobial activity. These compounds exhibited greater activity than reference drugs against various bacteria and fungi, suggesting their potential as new lead molecules in antimicrobial treatments (Desai, Rajpara, & Joshi, 2012).

Antibacterial Activities : A novel antibacterial 8-chloroquinolone, significantly more potent than trovafloxacin against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, was developed by designing m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones. This study highlighted the importance of molecular structure in enhancing antibacterial activity (Kuramoto et al., 2003).

Cytotoxic Effects : A series of 4-aminoquinoline derivatives, synthesized by reacting 4-chloro-7-substituted-quinolines with mono/dialkyl amines, showed effective cytotoxic effects on human breast tumor cell lines. These compounds, especially N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, were found to be more potent than chloroquine and amodiaquine, indicating their potential as anticancer agents (Zhang et al., 2007).

Fluorogenic Derivatizing Agents : Chloroisothiocyanatoquinolines, including 2- and 4-chloro-3-isothiocyanatoquinoline, were synthesized as prechromatographic LC fluorogenic derivatizing agents. They react with primary and secondary amines to produce fluorescent thiazoloquinolines, indicating their application in analytical chemistry (Bernstein et al., 1993).

Antimalarial Activity : Synthesis of amodiaquine analogues with modified 4-aminophenol "metabolic alert" by replacing the 4'-hydroxy group with a hydrogen, fluorine, or chlorine atom, led to the identification of potent compounds against chloroquine-sensitive and resistant parasites. This research contributes to the development of safer and more effective antimalarial drugs (O’Neill et al., 2009).

Chemosensor for Cadmium : A novel compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, was found to selectively bind Cd2+ over other metal ions and showed potential in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Mecanismo De Acción

Target of Action

4-Chloro-5-fluoroquinoline belongs to the family of fluoroquinolones, a group of synthetic antimicrobial agents . The primary targets of fluoroquinolones are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, including this compound, inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and the enzymes DNA gyrase and topoisomerase IV . This complex blocks the progress of the replication fork, preventing the bacteria from replicating its DNA and thus inhibiting its growth .

Biochemical Pathways

The formation of the ternary complex disrupts the normal biochemical pathways of DNA replication and transcription in the bacteria . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death .

Pharmacokinetics

They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via renal and biliary routes . These properties contribute to their broad-spectrum antibacterial activity .

Result of Action

The result of this compound’s action at the molecular level is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . At the cellular level, this results in the death of the bacterial cells .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and distribution of the drug . Additionally, the presence of divalent cations like calcium and magnesium can interfere with the absorption of fluoroquinolones, reducing their bioavailability . Therefore, the efficacy and stability of this compound can be affected by these and potentially other environmental factors.

Safety and Hazards

Direcciones Futuras

Fluorinated quinolines, including 4-Chloro-5-fluoroquinoline, have found applications in various fields due to their unique properties . They are used in medicine, agriculture, and as components for liquid crystals . The growing interest in these compounds has stimulated research studies aimed at developing novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .

Análisis Bioquímico

Biochemical Properties

Quinolines are known to interact with various enzymes and proteins . They can inhibit certain enzymes, leading to antibacterial, antineoplastic, and antiviral activities

Cellular Effects

Quinolines are known to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of 4-Chloro-5-fluoroquinoline needs to be studied further.

Propiedades

IUPAC Name |

4-chloro-5-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIKKKLIBMNUEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677799 |

Source

|

| Record name | 4-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229037-03-9 |

Source

|

| Record name | 4-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)